molecular formula C12H11NO2 B14175915 3-(6-methoxy-1H-indol-3-yl)prop-2-enal CAS No. 923293-05-4

3-(6-methoxy-1H-indol-3-yl)prop-2-enal

Cat. No.: B14175915
CAS No.: 923293-05-4
M. Wt: 201.22 g/mol
InChI Key: KZZVZNOYUBCSCD-UHFFFAOYSA-N
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Description

3-(6-Methoxy-1H-indol-3-yl)prop-2-enal is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole ring substituted with a methoxy group at the 6th position and an aldehyde group at the 2nd position of the prop-2-enal chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-1H-indol-3-yl)prop-2-enal typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(6-Methoxy-1H-indol-3-yl)propanoic acid.

    Reduction: 3-(6-Methoxy-1H-indol-3-yl)propan-2-ol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxy-1H-indol-3-yl)prop-2-enal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1H-indol-3-yl)prop-2-enal involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition . The specific pathways and targets depend on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxy-1H-indol-3-yl)prop-2-enal is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

923293-05-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-(6-methoxy-1H-indol-3-yl)prop-2-enal

InChI

InChI=1S/C12H11NO2/c1-15-10-4-5-11-9(3-2-6-14)8-13-12(11)7-10/h2-8,13H,1H3

InChI Key

KZZVZNOYUBCSCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C=CC=O

Origin of Product

United States

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